tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride
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Overview
Description
tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a fluorobutyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Fluorination: The fluorobutyl chain is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The fluorine atom in the fluorobutyl chain can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amino functionalities in peptide synthesis .
Biology:
- Employed in the study of enzyme mechanisms and protein modifications.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of the fluorobutyl chain and the amino group allows it to interact with various biological pathways, potentially modulating cellular processes .
Comparison with Similar Compounds
- tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
- tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
Comparison:
- tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride is unique due to the presence of a single fluorine atom in the butyl chain, which can influence its reactivity and interaction with biological targets.
- tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate and tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride contain multiple fluorine atoms, which can significantly alter their chemical properties and biological activities .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H20ClFN2O2 |
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Molecular Weight |
242.72 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-3-fluorobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H19FN2O2.ClH/c1-9(2,3)14-8(13)12-5-4-7(10)6-11;/h7H,4-6,11H2,1-3H3,(H,12,13);1H |
InChI Key |
GSJKMZRVNBRXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)F.Cl |
Origin of Product |
United States |
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